molecular formula C20H23ClN2O3 B1394206 Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate CAS No. 207726-35-0

Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate

Cat. No. B1394206
M. Wt: 374.9 g/mol
InChI Key: IGEIRAKLLHYWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H23ClN2O3 . It has a molecular weight of 374.9 g/mol . The IUPAC name for this compound is ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring which bears a carboxylate group . The InChI string representation of the molecule is InChI=1S/C20H23ClN2O3/c1-2-25-20(24)23-13-10-17(11-14-23)26-19(18-5-3-4-12-22-18)15-6-8-16(21)9-7-15/h3-9,12,17,19H,2,10-11,13-14H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 374.9 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 6 rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has been conducted on the synthesis of related compounds using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, demonstrating methods to achieve reasonable overall yields and confirming structures through NMR (Zheng Rui, 2010).

  • Transformation and Derivation : Studies have explored the transformation of similar compounds under specific conditions, leading to the formation of various derivatives. These transformations are significant in synthesizing new compounds with potential biological activities (K. Anusevičius et al., 2014).

  • Regioselective Synthesis : Research on the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, closely related to the target compound, has been conducted, emphasizing the reduction of reaction times and supporting the structure with crystallographic data (P. Machado et al., 2011).

Applications in Material Science

  • Dye Synthesis and Application : Studies have investigated the synthesis of disperse dyes derived from thiophene, using similar compounds. These dyes, complexed with metals like copper, cobalt, and zinc, have been assessed for their application properties on fabrics like polyester and nylon (Isaac Oluwatobi Abolude et al., 2021).

Pharmacological and Medicinal Chemistry

  • Antimicrobial Activity : Research on the synthesis of new pyridine derivatives, structurally related to the target compound, has shown variable and modest antimicrobial activity against various bacterial and fungal strains (N. Patel et al., 2011).

  • Synthesis of Radiotracers : Studies have been conducted on the synthesis of radiolabeled compounds, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, for potential use in positron emission tomography (PET) to study cannabinoid receptors (†. R. Katoch-Rouse, A. Horti, 2003).

  • Antituberculosis Compounds : Research into the synthesis of pyridine derivatives and their evaluation against Mycobacterium tuberculosis has been carried out, highlighting the potential of these compounds in antituberculosis therapy (Ramaiyan Manikannan et al., 2010).

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-2-25-20(24)23-13-10-17(11-14-23)26-19(18-5-3-4-12-22-18)15-6-8-16(21)9-7-15/h3-9,12,17,19H,2,10-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEIRAKLLHYWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676792
Record name Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate

CAS RN

207726-35-0
Record name Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate

Citations

For This Compound
1
Citations
RR Liu, A McNally - 2019 - scholar.archive.org
Halopyridines are key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes, but strategies to selectively halogenate pyridine C–H …
Number of citations: 0 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.